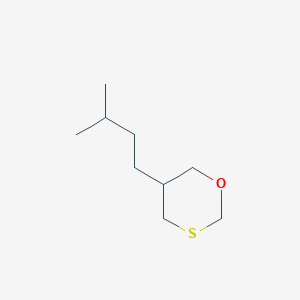
N-(4-Methylpentyl)azepane-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methylpentyl)azepane-1-carbothioamide is a chemical compound with the molecular formula C13H26N2S and a molecular weight of 242.424 g/mol It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and features a carbothioamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylpentyl)azepane-1-carbothioamide typically involves the reaction of azepane derivatives with appropriate alkylating agents and thiocarbonyl compounds. One common method includes the reaction of hexahydroazepine with 4-methylpentyl isothiocyanate under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from reaction by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Methylpentyl)azepane-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted azepane derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Methylpentyl)azepane-1-carbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-Methylpentyl)azepane-1-carbothioamide involves its interaction with specific molecular targets and pathways. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-(4-Methylpentyl)azepane-1-carbothioamide can be compared with other similar compounds, such as:
- N-(4-Fluorophenyl)diazinane-1-carbothioamide
- N-(4-Chlorophenyl)diazocane-1-carbothioamide
- N-(4-Bromophenyl)diazinane-1-carbothioamide
These compounds share the azepane or diazinane core structure but differ in their substituents, which can lead to variations in their chemical and biological properties
Eigenschaften
CAS-Nummer |
64919-32-0 |
|---|---|
Molekularformel |
C13H26N2S |
Molekulargewicht |
242.43 g/mol |
IUPAC-Name |
N-(4-methylpentyl)azepane-1-carbothioamide |
InChI |
InChI=1S/C13H26N2S/c1-12(2)8-7-9-14-13(16)15-10-5-3-4-6-11-15/h12H,3-11H2,1-2H3,(H,14,16) |
InChI-Schlüssel |
PHJOJYBKVORISA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCNC(=S)N1CCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


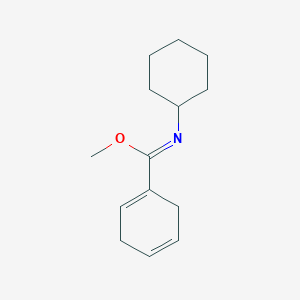
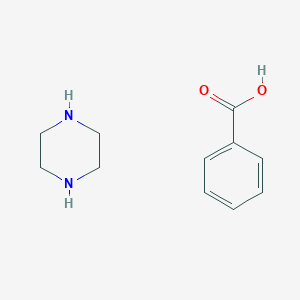
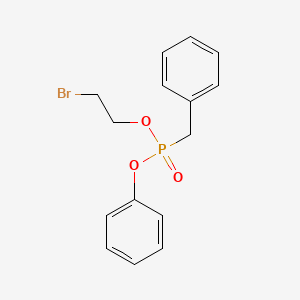
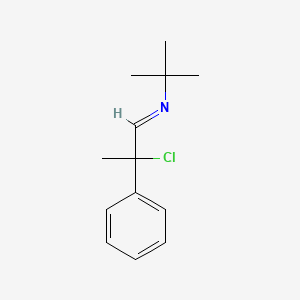
![3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile](/img/structure/B14503261.png)

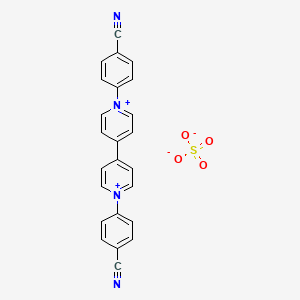
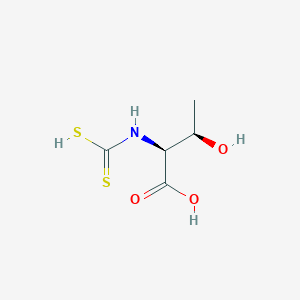
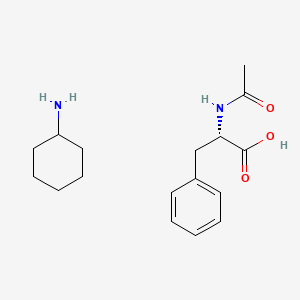

![Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate](/img/structure/B14503327.png)

